Receptor Selectivity: Tavapadon Demonstrates 400x to 750x Higher Affinity for D1/D5 vs D2/D3 Receptors
Tavapadon exhibits high binding affinity for D1 (Ki = 9 nM) and D5 (Ki = 13 nM) receptors, while its affinity for D2-like receptors is markedly lower (D2 Ki ≥ 6210 nM, D3 Ki ≥ 6720 nM, D4 Ki ≥ 4870 nM) [1]. This translates to a selectivity ratio of ≥690-fold for D1 over D2. In contrast, the standard-of-care D2/D3 agonists pramipexole and ropinirole have negligible affinity for D1/D5 and high affinity for D2/D3 [2]. Tavapadon is 375 to 750 times less potent at D2, D3, and D4 subtypes [3].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | D1 Ki = 9 nM; D5 Ki = 13 nM; D2 Ki ≥ 6210 nM; D3 Ki ≥ 6720 nM |
| Comparator Or Baseline | Pramipexole (D3 > D4 > D2 ≫ D1,D5); Ropinirole (D3 > D2 ∼ D4 > D1,D5) |
| Quantified Difference | ≥690-fold selectivity for D1 over D2 for Tavapadon; ≥375-750 fold less potent at D2/D3/D4. |
| Conditions | In vitro radioligand binding assays |
Why This Matters
This extreme selectivity profile suggests Tavapadon can target the D1/D5-mediated direct motor pathway while avoiding D2/D3-mediated adverse effects, a key differentiator for research and potential therapeutic use.
- [1] Bezard, E., Gray, D., Kozak, R., et al. (2024). Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease. Neuropharmacology, 110057. View Source
- [2] Kvernmo, T., Härtter, S., & Bürger, E. (2006). A review of the receptor-binding and pharmacokinetic properties of dopamine agonists. Clinical Therapeutics, 28(8), 1065-1078. View Source
- [3] Alzforum. (2025). Tavapadon. Retrieved April 20, 2025, from https://www.alzforum.org/therapeutics/tavapadon View Source
